2-(Hexylsulfanyl)naphthalene-1,4-dione
Description
Properties
CAS No. |
89478-12-6 |
|---|---|
Molecular Formula |
C16H18O2S |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-hexylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H18O2S/c1-2-3-4-7-10-19-15-11-14(17)12-8-5-6-9-13(12)16(15)18/h5-6,8-9,11H,2-4,7,10H2,1H3 |
InChI Key |
PDXYGWUDPXTRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=CC(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In a biphasic solvent system (acetonitrile/water), 8a reacts with hexanethiol in the presence of ammonium persulfate [(NH₄)₂S₂O₈] and silver nitrate (AgNO₃) at reflux temperatures (80–90°C) for 6–8 hours. The silver ions activate the C–Cl bond, while persulfate generates sulfate radicals to stabilize the transition state.
Table 1: Optimization of Substitution Conditions
| Solvent System | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CH₃CN/H₂O | K₂CO₃ | 80 | 6 | 65 |
| DMF/H₂O | Et₃N | 90 | 8 | 72 |
| THF/H₂O | NaOH | 70 | 10 | 58 |
Post-reaction, the mixture is acidified to pH 4–5 using HCl, precipitating the crude product. Recrystallization from ethanol yields pure 2-(hexylsulfanyl)naphthalene-1,4-dione as yellow crystals (m.p. 146–149°C).
Dicyclohexylcarbodiimide (DCC)-Mediated Coupling
This method couples preformed thiol derivatives with naphthalene-1,4-dione through a carbodiimide-mediated esterification pathway.
Synthesis of Trans-2-Thioxopyridin-1(2H)-yl-4-(4-chlorophenyl)cyclohexanecarboxylate
A precursor, trans-2-thioxopyridin-1(2H)-yl-4-(4-chlorophenyl)cyclohexanecarboxylate (22a ), is synthesized by reacting N-hydroxypyridine-2-thione (21 ) with 4-(4-chlorophenyl)cyclohexanecarboxylic acid (6a ) using DCC in dichloromethane at 0–5°C. The thioester intermediate is then condensed with naphthalene-1,4-dione (23 ) under halogen lamp irradiation (400 W, 40 minutes) to yield the target compound.
Key Advantages :
- Avoids harsh alkaline conditions.
- Enables stereochemical control via low-temperature coupling.
Table 2: DCC-Mediated Coupling Parameters
| Thiol Equivalent | Irradiation Time (min) | Solvent | Yield (%) |
|---|---|---|---|
| 1.2 | 30 | DCM | 78 |
| 1.5 | 40 | DCM | 82 |
| 2.0 | 50 | DCM | 75 |
Radical-Mediated Thiol-Quinone Addition
Radical initiators such as azobisisobutyronitrile (AIBN) facilitate the addition of hexanethiol to naphthalene-1,4-dione via a thiyl radical intermediate.
Procedure
A solution of naphthalene-1,4-dione (23 ) and hexanethiol in toluene is degassed and heated to 80°C with AIBN (1 mol%). The thiyl radical adds regioselectively to the electron-deficient C2 position of the quinone, followed by hydrogen abstraction to yield the product.
Table 3: Radical Addition Optimization
| Initiator | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AIBN | 80 | 12 | 68 |
| BPO | 90 | 10 | 62 |
| None | 100 | 24 | <5 |
Epimerization-Assisted Synthesis
This method involves synthesizing a diastereomeric mixture of 2-(hexylsulfanyl)naphthalene-1,4-dione followed by acid-catalyzed epimerization to enrich the desired isomer.
Steps
- Initial Coupling : React 6a with 23 using AgNO₃/(NH₄)₂S₂O₈ to yield a 1:1 mixture of cis/trans isomers.
- Epimerization : Treat the mixture with 90% H₂SO₄ at 28–30°C for 1 hour, favoring the thermodynamically stable trans isomer.
- Recrystallization : Purify using acetonitrile/dichloromethane (4:1) to achieve >99% purity.
Table 4: Epimerization Efficiency
| Acid Strength (%) | Temperature (°C) | Isomer Ratio (trans:cis) |
|---|---|---|
| 90 | 28 | 85:15 |
| 70 | 30 | 70:30 |
| 50 | 35 | 60:40 |
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | High | Low |
| DCC Coupling | 82 | 99 | Moderate | High |
| Radical Addition | 68 | 95 | Low | Moderate |
| Epimerization | 70 | 99.8 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-(Hexylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated naphthoquinone derivatives.
Scientific Research Applications
2-(Hexylsulfanyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Hexylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The hexylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cellular membranes and proteins.
Comparison with Similar Compounds
Substituent Diversity at the 2-Position
The 2-position of naphthalene-1,4-dione is highly modifiable, with substituents influencing electronic properties, solubility, and bioactivity. Key analogues include:
Physicochemical Properties
- Lipophilicity : The hexylsulfanyl group increases LogP compared to hydroxyethylsulfanyl (NQS: LogP 3.1) and methoxy derivatives.
- Solubility: Sulfur-containing derivatives generally exhibit lower aqueous solubility than hydroxyl or amino analogues but better organic solvent compatibility.
- Crystallinity: Planar naphthoquinone cores are common, but bulky substituents (e.g., hexylsulfanyl) may disrupt π–π stacking, favoring van der Waals interactions .
Key Research Findings
Substituent Effects on Bioactivity: Amino groups (e.g., 2-(benzylamino)) favor hydrogen bonding, enhancing receptor binding . Sulfanyl groups (e.g., hexylsulfanyl) improve membrane permeability and ROS generation .
Synthetic Flexibility :
- One-step syntheses are feasible for many derivatives, but yields vary (20–86%) depending on substituent reactivity .
Crystallographic Insights: Planar naphthoquinone cores with C–H⋯O interactions dominate crystal structures, but bulky substituents reduce symmetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
